2-Cyclopropyl-1-(4-(2-hydroxyethyl)piperidin-1-yl)ethan-1-one
CAS No.: 2007669-18-1
Cat. No.: VC3120298
Molecular Formula: C12H21NO2
Molecular Weight: 211.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2007669-18-1 |
|---|---|
| Molecular Formula | C12H21NO2 |
| Molecular Weight | 211.3 g/mol |
| IUPAC Name | 2-cyclopropyl-1-[4-(2-hydroxyethyl)piperidin-1-yl]ethanone |
| Standard InChI | InChI=1S/C12H21NO2/c14-8-5-10-3-6-13(7-4-10)12(15)9-11-1-2-11/h10-11,14H,1-9H2 |
| Standard InChI Key | LJUVWGIMRRVXIO-UHFFFAOYSA-N |
| SMILES | C1CC1CC(=O)N2CCC(CC2)CCO |
| Canonical SMILES | C1CC1CC(=O)N2CCC(CC2)CCO |
Introduction
2-Cyclopropyl-1-(4-(2-hydroxyethyl)piperidin-1-yl)ethan-1-one is a chemical compound that belongs to the class of piperidine derivatives. It features a cyclopropyl group attached to a piperidine ring, which is further functionalized with a 2-hydroxyethyl group. This compound is of interest in synthetic chemistry due to its potential applications in pharmaceuticals and biological research.
Synthesis Methods
The synthesis of 2-Cyclopropyl-1-(4-(2-hydroxyethyl)piperidin-1-yl)ethan-1-one typically involves several steps:
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Piperidine Derivatization: The piperidine ring is functionalized through reactions such as alkylation or acylation to introduce the desired substituents.
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Ethanol Group Addition: The ethanol group is added to the piperidine ring via nucleophilic substitution reactions.
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Cyclopropane Ring Formation: The cyclopropane ring is formed through appropriate cyclization reactions.
Industrial production may utilize continuous flow reactors and optimized conditions to improve yield and efficiency.
Chemical Reactions and Transformations
This compound can undergo various chemical reactions:
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Oxidation: Can be oxidized to form ketones or carboxylic acids using oxidizing agents.
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Reduction: Can be reduced to form alcohols or amines using reducing agents.
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Substitution: Undergoes nucleophilic substitution reactions where the ethanol group can be replaced by other nucleophiles.
Common reagents include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures.
Biological Activity and Applications
2-Cyclopropyl-1-(4-(2-hydroxyethyl)piperidin-1-yl)ethan-1-one has potential biological activities:
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Antimicrobial Activity: Compounds with similar structures have shown antibacterial and antifungal properties.
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Antitumor Activity: May be explored for cancer research due to its structural similarities with compounds known to inhibit tumor growth.
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Neurological Disorders: Could be useful in treating conditions like anxiety or depression by modulating neurotransmitter systems.
Comparison with Similar Compounds
Similar compounds include:
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2-(Piperidin-4-yl)ethan-1-ol: Lacks the cyclopropane ring but shares the piperidine and ethanol moieties.
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2-(4-Aminopiperidin-1-yl)ethanol: Features an amino group instead of the cyclopropanecarbonyl group.
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2-(1-Cyclopentylpiperidin-4-yl)ethan-1-ol: Has a cyclopentane ring instead of a cyclopropane ring.
The cyclopropane ring in 2-Cyclopropyl-1-(4-(2-hydroxyethyl)piperidin-1-yl)ethan-1-one imparts unique steric and electronic properties that influence its reactivity and biological activity.
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